molecular formula C14H14N2 B11893803 2-Phenyl-5,6,7,8-tetrahydroquinazoline CAS No. 100869-87-2

2-Phenyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11893803
CAS No.: 100869-87-2
M. Wt: 210.27 g/mol
InChI Key: MNLWAQLJGDBVDU-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One common approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is advantageous due to its high yield and straightforward workup process . Another method includes the base-catalyzed reaction of 2,6-dibenzylidenecyclohexanone with alkylguanidines, followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: Conversion to quinazoline derivatives.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Introduction of different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which exhibit different biological activities and properties .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity towards certain receptors, making it a potential candidate for drug development.

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

100869-87-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2

InChI Key

MNLWAQLJGDBVDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3

Origin of Product

United States

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